Methyl 2-benzyloxybenzoate

Overview

Description

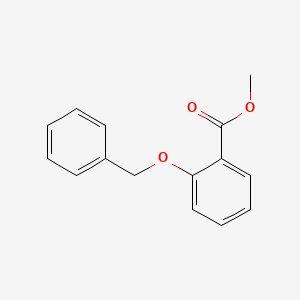

Methyl 2-benzyloxybenzoate (CAS: 55142-16-0) is an aromatic ester with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . It features a benzyloxy group (-OCH₂C₆H₅) at the 2-position of the benzoate ring, attached to a methyl ester (-COOCH₃). Key physical properties include a melting point range of 45–48°C and a purity of 98% in commercial grades .

Preparation Methods

Methyl 2-benzyloxybenzoate is typically synthesized via benzylation of methyl 2-hydroxybenzoate (salicylate ester) or related hydroxybenzoate derivatives. The key step involves the introduction of a benzyloxy group at the ortho position relative to the ester functionality.

Primary Preparation Method: Benzylation of Methyl 2-Hydroxybenzoate

The most prominent and industrially viable method for preparing this compound involves the benzylation of methyl 2-hydroxybenzoate using benzyl chloride in the presence of a base and a catalyst in a polar solvent. This method is detailed in patent WO2012032546A2, which describes the process as follows:

- Starting Material: Methyl 2-hydroxybenzoate or methyl 5-acetyl-2-hydroxybenzoate (depending on substitution pattern).

- Reagents: Benzyl chloride as the benzylating agent.

- Catalysts and Base: Suitable bases (such as potassium carbonate or sodium hydride) and phase transfer catalysts may be used.

- Solvent: Polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or other polar aprotic solvents.

- Conditions: The reaction is typically conducted under reflux or at elevated temperatures to promote benzylation.

- Outcome: Formation of methyl 2-(benzyloxy)benzoate with high purity, often exceeding 99%.

This benzylation step is followed by purification, typically by filtration and drying, to isolate the pure this compound product.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Methyl 2-hydroxybenzoate | Benzyl chloride, base, catalyst, polar solvent (e.g., DMF) | This compound | Benzylation at ortho-hydroxy position |

| 2 | This compound (optional) | Purification by recrystallization or solvent washing | Pure this compound | Purity > 99% achievable |

Alternative Preparation Routes and Related Intermediates

The patent WO2012032546A2 also describes the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, an important intermediate for further synthetic transformations such as the synthesis of salmeterol. This involves:

- Benzylation of methyl 5-acetyl-2-hydroxybenzoate to form methyl 5-acetyl-2-benzyloxybenzoate.

- Subsequent bromination of the acetyl group to obtain the bromoacetyl derivative.

This route highlights the versatility of this compound derivatives in complex organic synthesis.

Supporting Research Data on Esterification and Benzylation

Additional research from the University of Vienna (RSC Advances, 2016) provides insight into the esterification and benzylation of hydroxybenzoic acids, which is relevant for preparing this compound:

- Esterification: Methyl esters of hydroxybenzoic acids are prepared by refluxing the acid with methanol in the presence of catalytic sulfuric acid overnight.

- Benzylation: The phenolic hydroxyl group is then benzylated using benzyl chloride under basic conditions in polar solvents.

- Yields: High yields (typically 80-90%) are reported for methyl esters and subsequent benzylated products.

- Characterization: Products are characterized by NMR, confirming substitution patterns.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Esterification of 2-hydroxybenzoic acid | Methanol, catalytic H2SO4, reflux overnight | 80-90 | >98 | Formation of methyl 2-hydroxybenzoate |

| Benzylation of methyl 2-hydroxybenzoate | Benzyl chloride, base (K2CO3 or NaH), DMF, reflux | >85 | >99 | Formation of this compound |

| Bromination (for derivatives) | Brominating agent, acid catalyst, suitable solvent | 80-90 | >98 | For bromoacetyl derivatives |

Research Findings and Analysis

- The benzylation reaction is highly efficient when conducted in polar aprotic solvents with appropriate bases, facilitating nucleophilic substitution on benzyl chloride.

- The process described in patents emphasizes the scalability and purity of the product, suitable for pharmaceutical intermediate synthesis.

- The use of catalytic amounts of sulfuric acid in esterification ensures high conversion to methyl esters without significant side reactions.

- The optional purification steps such as recrystallization or solvent washing are critical for achieving high purity necessary for downstream applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyloxybenzoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-benzyloxybenzoate is utilized as a building block in organic synthesis. Its structure allows it to serve as an intermediate in the production of more complex organic compounds. The compound can undergo various transformations such as oxidation and reduction, making it versatile for synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Example Transformation |

|---|---|

| Oxidation | Conversion to carboxylic acids |

| Reduction | Formation of alcohols |

| Substitution | Introduction of different functional groups |

Pharmaceutical Applications

Research indicates that this compound exhibits potential biological activities , including:

- Antioxidant Properties : It has been shown to mitigate oxidative stress, which is crucial for protecting cells from damage caused by free radicals.

- Antimicrobial Activity : Studies suggest that it may inhibit microbial growth, making it a candidate for use in pharmaceuticals aimed at treating infections.

Case Study: Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent in therapeutic formulations .

Material Science

In material science, this compound is investigated for its role as an anti-ultraviolet (UV) absorber . Its ability to absorb UV radiation makes it valuable in formulations for coatings and plastics, enhancing their stability and longevity.

| Application Area | Specific Use |

|---|---|

| Coatings | UV protection in paints |

| Plastics | Stabilization against UV degradation |

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. The no-observed-adverse-effect level (NOAEL) was determined to be 31.25 mg/kg body weight per day concerning kidney degeneration in animal models . These findings underscore the importance of understanding dosage and exposure levels when considering its applications.

Mechanism of Action

The mechanism of action of methyl 2-benzyloxybenzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Methoxy vs. Benzyloxy

Methyl 2-Methoxybenzoate (CAS: 606-45-1)

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Key Differences : Replaces the bulky benzyloxy group with a smaller methoxy (-OCH₃) group.

- Applications : Used in fragrances and agrochemicals due to its simpler structure .

Ethyl 2-Methoxybenzoate (CAS: 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences : Ethyl ester (-COOCH₂CH₃) instead of methyl, slightly increasing hydrophobicity.

- Applications : Food additives and flavoring agents under JECFA/FCC standards .

Methyl 4-Benzyloxy-2-Hydroxybenzoate

- Molecular Formula : C₁₅H₁₄O₄

- Molecular Weight : 258.27 g/mol

- Key Differences : Benzyloxy at the 4-position and a hydroxyl (-OH) group at the 2-position.

- Applications : Critical in liquid crystal synthesis due to hydrogen-bonding interactions .

Functional Group Modifications

Methyl 2-Ethynylbenzoate (CAS: 33577-99-0)

- Molecular Formula : C₁₀H₈O₂

- Molecular Weight : 160.17 g/mol

- Key Differences : Ethynyl (-C≡CH) group enables click chemistry applications.

- Applications : Building block for polymers and pharmaceuticals .

Methyl 2-Chloro-5-Formylbenzoate

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 198.60 g/mol

- Key Differences : Chloro (-Cl) and formyl (-CHO) groups enhance electrophilicity.

- Applications : Intermediate in drug synthesis (e.g., antitumor agents) .

Data Tables

Table 1: Structural and Physical Properties

Discussion of Key Findings

- Steric and Electronic Effects : The benzyloxy group in this compound increases steric hindrance compared to methoxy analogues, slowing nucleophilic attacks but enhancing stability in acidic conditions .

- Positional Isomerism : Moving the benzyloxy group from the 2- to 4-position (as in Methyl 4-benzyloxy-2-hydroxybenzoate) alters hydrogen-bonding networks, impacting crystallinity and mesophase behavior in liquid crystals .

- Reactivity : Ethynyl and chloro substituents in analogues enable diverse reactivity (e.g., cross-coupling for Methyl 2-ethynylbenzoate vs. nucleophilic substitution for Methyl 2-Chloro-5-formylbenzoate) .

Biological Activity

Methyl 2-benzyloxybenzoate, also known as methyl 2-benzoylbenzoate (MBB), is an organic compound with significant biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of benzophenones, characterized by its aromatic structure. The compound can be synthesized through various methods, including:

- Reaction with Thionyl Chloride : Involves 2-substituted benzoic acid reacting with thionyl chloride in methanol.

- Asymmetric Transfer Hydrogenation : This method utilizes a ruthenium catalyst in propanol.

- Lithium 2,2,6,6-tetramethylpiperidide Reaction : This reaction occurs at low temperatures and yields MBB as a product.

The biological activity of MBB is primarily attributed to its interactions with various biomolecules. It acts as a substrate in asymmetric transfer hydrogenation reactions and has been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMNC) through the caspase-9 pathway. This indicates that MBB can potentially exert cytotoxic effects under certain conditions .

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Thionyl Chloride Reaction | Reacts 2-substituted benzoic acid with thionyl chloride in methanol. |

| Asymmetric Transfer Hydrogenation | Uses ruthenium catalyst in propanol for synthesis. |

| Lithium 2,2,6,6-tetramethylpiperidide Reaction | Conducted at -117°C to yield MBB. |

Cytotoxicity Studies

Recent studies have demonstrated that MBB exhibits cytotoxic properties towards normal human PBMNC. The concentration of MBB found in intravenous solutions was approximately 80 μM, which induced apoptosis primarily via the caspase-dependent pathway . This finding is crucial for understanding the potential toxicological implications of MBB in pharmaceutical formulations.

Ecotoxicological Impact

MBB has been identified as very toxic to aquatic organisms, raising concerns about its environmental impact. It is essential to manage its disposal properly to prevent contamination of water sources .

Case Studies and Research Findings

- Apoptosis Induction : A study indicated that MBB induces apoptosis in PBMNC through the caspase-9 pathway but not via the apoptosis-inducing factor (AIF) pathway .

- Analytical Method Development : Research involved developing high-performance liquid chromatography (HPLC) methods for detecting MBB in pharmaceutical formulations, highlighting its importance in quality control .

- Biological Activity Evaluation : Compounds similar to MBB were evaluated for local anesthetic effects, demonstrating promising results that could lead to further applications in medical settings .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Methyl 2-benzyloxybenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or benzylation reactions. A common approach involves reacting 2-hydroxybenzoic acid derivatives with methylating agents (e.g., methyl iodide) and benzyl halides under basic conditions. Critical parameters include:

- Catalyst selection : Use of bases like potassium carbonate or triethylamine to deprotonate hydroxyl groups .

- Temperature control : Reactions often proceed at reflux (60–80°C) to ensure complete conversion without side products.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane eluents is recommended for isolating the ester . Researchers should validate purity via thin-layer chromatography (TLC) and report retention factors (Rf) in supplementary data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- FTIR and FT-Raman : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic C-H bending) .

- NMR spectroscopy : H NMR resolves benzyloxy (δ 4.8–5.2 ppm, singlet) and methoxy (δ 3.8–3.9 ppm) protons, while C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths and angles, as demonstrated in related esters .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use chemical-resistant gloves (nitrile) and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Disposal : Follow institutional guidelines for organic waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Database mining : Tools like REAXYS or Pistachio can identify analogous reactions (e.g., ester hydrolysis or benzyl deprotection) to guide experimental design .

- Reaction feasibility scoring : Use heuristic models (e.g., relevance scoring) to prioritize synthetic routes with high predicted yields .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in spectral assignments (e.g., unexpected splitting in H NMR) may arise from:

- Conformational flexibility : Use variable-temperature NMR to assess rotational barriers of benzyloxy groups .

- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- Crystallographic validation : Compare experimental NMR data with X-ray-derived structural models to identify misassignments .

Q. What methodologies are effective for studying the hydrolytic stability of this compound under physiological conditions?

- Kinetic studies : Monitor ester hydrolysis via HPLC or UV-Vis spectroscopy at pH 7.4 (phosphate buffer, 37°C) to simulate biological environments .

- Enzymatic assays : Test susceptibility to esterases (e.g., porcine liver esterase) to evaluate metabolic stability .

- Computational modeling : Apply molecular dynamics simulations to predict hydrolysis rates based on transition-state energetics .

Q. Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the electronic effects of substituents on this compound’s reactivity?

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position of the benzyl ring.

- Kinetic profiling : Compare reaction rates (e.g., saponification) using pseudo-first-order kinetics under controlled conditions .

- Hammett analysis : Correlate substituent σ values with rate constants to quantify electronic effects .

Q. What strategies can mitigate side reactions during benzyloxy deprotection of this compound?

- Catalytic hydrogenation : Use Pd/C or Pearlman’s catalyst under H₂ to cleave the benzyl group selectively .

- Acidolysis : Employ trifluoroacetic acid (TFA) in dichloromethane for mild deprotection, avoiding ester hydrolysis .

- Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to halt at complete deprotection .

Properties

IUPAC Name |

methyl 2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULHVBYAYSGTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290895 | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55142-16-0 | |

| Record name | 55142-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.